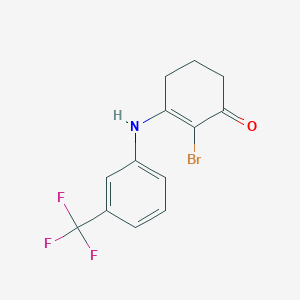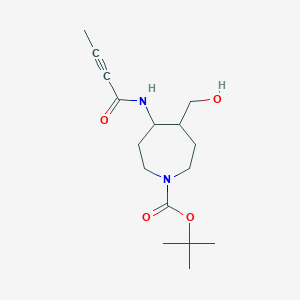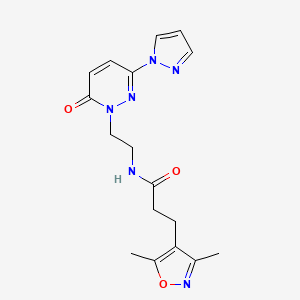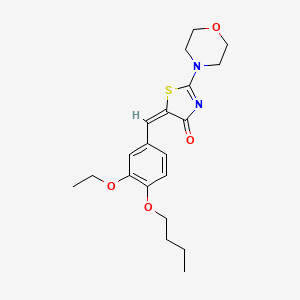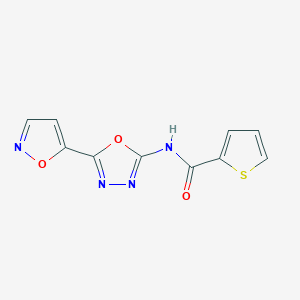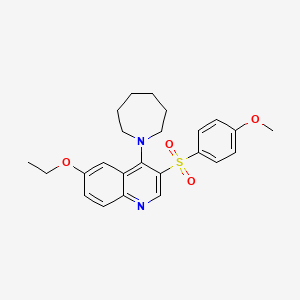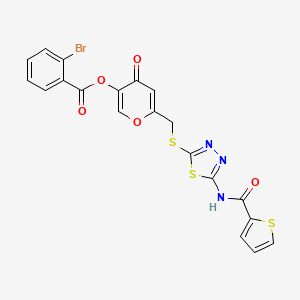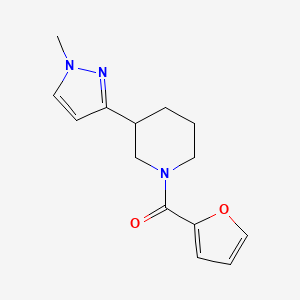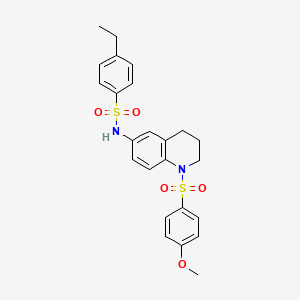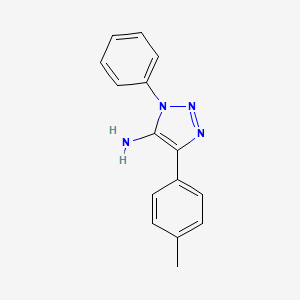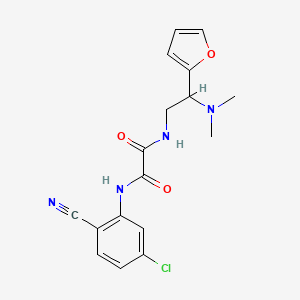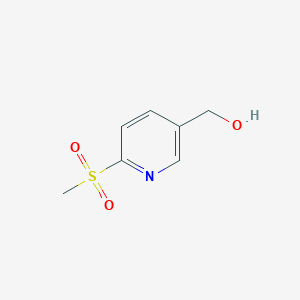
(6-(Methylsulfonyl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-(Methylsulfonyl)pyridin-3-yl)methanol” is a chemical compound that has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . It is also a reactant used in the preparation of pioglitazone metabolites .
Synthesis Analysis
The synthesis of “(6-(Methylsulfonyl)pyridin-3-yl)methanol” involves a process for preparing 1- (6-methylpyridin-3-yl)-2- [4- (methylsulfonyl)phenyl]ethanone, an intermediate of the synthesis of Etoricoxib . A five-step process for preparing 1- (6-methylpyridin-3-yl) -2- [ (4-methylsulphonyl)phenyl] -ethanone of formula (I) is described .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
(6-(Methylsulfonyl)pyridin-3-yl)methanol: exhibits potential as a scaffold for designing novel drugs. Researchers explore its structural modifications to create analogs with improved pharmacological properties. By targeting specific enzymes or receptors, these derivatives could lead to new treatments for various diseases, such as cancer, inflammation, or neurological disorders .
Agrochemicals and Crop Protection
The compound’s unique structure makes it an interesting candidate for developing agrochemicals. Scientists investigate its pesticidal or herbicidal properties, aiming to enhance crop yield and protect plants from pests and diseases. By understanding its mode of action, they can design safer and more effective agrochemicals .
Materials Science and Organic Electronics
Researchers explore the use of (6-(Methylsulfonyl)pyridin-3-yl)methanol derivatives in organic electronic devices. These compounds can serve as building blocks for organic semiconductors, light-emitting diodes (OLEDs), and solar cells. Their electron-donating properties contribute to efficient charge transport and conductivity .
Coordination Chemistry and Metal Complexes
The pyridine moiety in this compound readily forms coordination complexes with transition metals. These complexes find applications in catalysis, sensing, and molecular recognition. By tuning ligand properties, researchers can tailor metal complexes for specific reactions or analytical purposes .
Fluorescent Probes and Imaging Agents
Fluorescent derivatives of (6-(Methylsulfonyl)pyridin-3-yl)methanol serve as valuable tools in bioimaging and cellular studies. Their emission properties allow visualization of biological processes, such as protein localization, enzyme activity, or intracellular signaling. Researchers explore their use in fluorescence microscopy and live-cell imaging .
Environmental Chemistry and Remediation
The compound’s sulfur-containing group makes it relevant in environmental chemistry. Researchers investigate its potential for removing heavy metals from contaminated water or soil. By functionalizing the molecule, they aim to create efficient adsorbents or chelating agents for environmental remediation .
These applications highlight the versatility and significance of (6-(Methylsulfonyl)pyridin-3-yl)methanol in scientific research. Keep in mind that ongoing studies may uncover additional uses, making this compound an exciting area of exploration . If you’d like more detailed information on any specific application, feel free to ask!
Safety and Hazards
The safety data sheet for a similar compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, provides some insight into the potential hazards of “(6-(Methylsulfonyl)pyridin-3-yl)methanol”. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
(6-methylsulfonylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDIRIABZVWQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Methylsulfonyl)pyridin-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2829379.png)
